molecular formula C18H19NO4S B14881430 3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one

3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one

Cat. No.: B14881430
M. Wt: 345.4 g/mol
InChI Key: ZYIVCZZXBSQHPD-UHFFFAOYSA-N
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Description

“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” is an organic compound that features a complex structure with multiple functional groups This compound includes a hydroxyethylthio group, a nitrophenyl group, and a p-tolyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Hydroxyethylthio Group: This can be achieved by reacting an appropriate thiol with an epoxide under basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve a nitration reaction of a benzene derivative to introduce the nitro group.

    Formation of the Propanone Backbone: This could be achieved through an aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base.

    Attachment of the p-Tolyl Group: This step might involve a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The hydroxyethylthio group could form hydrogen bonds, while the nitrophenyl and p-tolyl groups could participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one: Lacks the p-tolyl group.

    3-(4-Nitrophenyl)-1-(p-tolyl)propan-1-one: Lacks the hydroxyethylthio group.

    3-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one: Lacks the nitrophenyl group.

Uniqueness

“3-((2-Hydroxyethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one” is unique due to the presence of all three functional groups, which can confer distinct chemical and biological properties. This combination of groups can lead to unique reactivity and interactions, making it valuable for specific applications.

Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

3-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one

InChI

InChI=1S/C18H19NO4S/c1-13-2-4-14(5-3-13)17(21)12-18(24-11-10-20)15-6-8-16(9-7-15)19(22)23/h2-9,18,20H,10-12H2,1H3

InChI Key

ZYIVCZZXBSQHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO

Origin of Product

United States

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